7-Nitro-4-quinazolinamine
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Overview
Description
7-Nitro-4-quinazolinamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a quinazoline core with a nitro group at the 7th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-4-quinazolinamine typically involves the nitration of quinazoline derivatives followed by amination. One common method includes the nitration of 4-aminoquinazoline using nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic conditions.
Major Products Formed:
Reduction: 7-Aminoquinazolin-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Scientific Research Applications
7-Nitro-4-quinazolinamine has significant applications in scientific research, particularly in medicinal chemistry and drug development. Its derivatives have shown promising results as:
Anticancer Agents: Inhibitors of receptor tyrosine kinases such as epidermal growth factor receptor (EGFR) and HER-2, which are overexpressed in various cancers.
Antimicrobial Agents: Effective against a range of bacterial and fungal pathogens.
Anti-inflammatory Agents: Potential to reduce inflammation by inhibiting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 7-Nitro-4-quinazolinamine and its derivatives often involves the inhibition of key enzymes and receptors. For example, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis and reduce tumor growth in cancer cells .
Comparison with Similar Compounds
4-Aminoquinazoline: Lacks the nitro group but shares the quinazoline core.
7-Methoxyquinazolin-4-amine: Contains a methoxy group instead of a nitro group at the 7th position.
Uniqueness: 7-Nitro-4-quinazolinamine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an electron-withdrawing group, making it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
19815-14-6 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-nitroquinazolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H,(H2,9,10,11) |
InChI Key |
HPTSUPQVQYHJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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